molecular formula C14H18N2O B14023976 1-(Quinolin-6-ylmethylamino)butan-2-ol CAS No. 7467-54-1

1-(Quinolin-6-ylmethylamino)butan-2-ol

Cat. No.: B14023976
CAS No.: 7467-54-1
M. Wt: 230.31 g/mol
InChI Key: AINXXXGZXROLNH-UHFFFAOYSA-N
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Description

1-(Quinolin-6-ylmethylamino)butan-2-ol is an organic compound that features a quinoline ring attached to a butanol chain via a methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Quinolin-6-ylmethylamino)butan-2-ol typically involves the reaction of quinoline derivatives with butanol derivatives under specific conditions. One common method is the nucleophilic substitution reaction where a quinoline derivative reacts with a butanol derivative in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or microwave-assisted synthesis. These methods offer advantages in terms of reaction speed, yield, and scalability. For example, microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing uniform heating and energy efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Quinolin-6-ylmethylamino)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(Quinolin-6-ylmethylamino)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Quinolin-6-ylmethylamino)butan-2-ol involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single quinoline ring.

    2-Butanol: A simple alcohol without the quinoline ring.

    1-(Quinolin-6-ylmethylamino)ethanol: A similar compound with a shorter carbon chain.

Uniqueness

1-(Quinolin-6-ylmethylamino)butan-2-ol is unique due to its combination of a quinoline ring and a butanol chain, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets and participate in diverse chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

7467-54-1

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

1-(quinolin-6-ylmethylamino)butan-2-ol

InChI

InChI=1S/C14H18N2O/c1-2-13(17)10-15-9-11-5-6-14-12(8-11)4-3-7-16-14/h3-8,13,15,17H,2,9-10H2,1H3

InChI Key

AINXXXGZXROLNH-UHFFFAOYSA-N

Canonical SMILES

CCC(CNCC1=CC2=C(C=C1)N=CC=C2)O

Origin of Product

United States

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